Carbamazepine-10,11-epoxide-d10 (rings-d10)
Overview
Description
Carbamazepine-10,11-Epoxide-d10 (rings-d10) is a labelled metabolite of Carbamazepine . It is used in the treatment of pain associated with trigeminal neuralgia . The chemical name is 1a,10b-dihydro-6H-dibenzo [b,f]oxireno [2,3-d]azepine-1a,2,3,4,5,7,8,9,10,10b-d10-6-carboxamide .
Molecular Structure Analysis
The molecular formula of Carbamazepine-10,11-Epoxide-d10 (rings-d10) is C15H2D10N2O2 . The molecular weight is 262.3 . The structure is represented by the SMILES string: NC(N1C2=C([2H])C([2H])=C([2H])C([2H])=C2C3([2H])C(C4=C([2H])C([2H])=C([2H])C([2H])=C41)([2H])O3)=O .Scientific Research Applications
Therapeutic Drug Monitoring
Carbamazepine 10,11 epoxide-d10 is used in therapeutic drug monitoring . A rapid HPLC-MS/MS method for simultaneous determination of carbamazepine and carbamazepine-10,11-epoxide in human blood serum was developed . This allows the method to be used for therapeutic drug monitoring, bioequivalence studies, and an assessment of the interchangeability of carbamazepine preparations .
Bioequivalence Studies
The compound is used in bioequivalence studies . These studies are designed to compare the in vivo biological equivalence of two drug products .
Assessment of Interchangeability of Carbamazepine Preparations
Carbamazepine 10,11 epoxide-d10 is used to assess the interchangeability of carbamazepine preparations . This is important in ensuring that different preparations of the same drug can be used interchangeably without causing any adverse effects .
Quantification of Histone Deacetylases (HDAC) Inhibition
Carbamazepine 10,11 epoxide-d10 may be used as a test material in the quantification of histone deacetylases (HDAC) inhibition . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .
Pharmacokinetic Studies
The presence of this metabolite can have clinically significant implications in therapeutic drug monitoring of carbamazepine . Accurate quantification of the epoxide metabolite is currently limited to chromatographic techniques .
Upregulation of the NFκB and JAK/STAT Pathways
The HLA-B*57:01/Carbamazepine-10,11-Epoxide association triggers upregulation of the NFκB and JAK/STAT pathways . These pathways play crucial roles in the immune response, inflammation, and cell growth .
Mechanism of Action
Target of Action
Carbamazepine 10,11 epoxide-d10, also known as Carbamazepine-10,11-epoxide-d10 (rings-d10), is an active metabolite of the anticonvulsant drug carbamazepine . It primarily targets voltage-dependent sodium channels, limiting sustained high-frequency repetitive firing, which is a significant anticonvulsant action .
Mode of Action
Carbamazepine 10,11 epoxide-d10 interacts with its targets by binding to voltage-dependent sodium channels. This binding inhibits the rapid, repetitive firing of these channels, thereby reducing the propagation of seizure activity in the brain . The compound is also known to have anticonvulsant activity .
Biochemical Pathways
Carbamazepine is metabolized in the liver by oxidation, primarily by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP2C8, to form Carbamazepine 10,11 epoxide-d10 . This metabolite is further metabolized by hydration before excretion . The 10,11-epoxidation represents a bioactivation pathway of carbamazepine .
Pharmacokinetics
Carbamazepine 10,11 epoxide-d10 is well absorbed with high bioavailability . It is metabolized in the liver, primarily by CYP3A4, to its active form . The metabolite can accumulate to concentrations equivalent to carbamazepine . The elimination half-life of carbamazepine is between 16-24 hours with repeated dosing . The drug is excreted in urine (72%) and feces (28%) .
Result of Action
The primary result of the action of Carbamazepine 10,11 epoxide-d10 is the reduction of seizure activity in patients with epilepsy . It achieves this by inhibiting the rapid, repetitive firing of voltage-dependent sodium channels . This metabolite is pharmacologically active and can contribute to the anticonvulsant efficacy of carbamazepine .
Action Environment
The action of Carbamazepine 10,11 epoxide-d10 can be influenced by various environmental factors. For instance, concurrent use of other anticonvulsants such as valproate can increase the levels of this metabolite . Additionally, genetic factors such as variant genotypes can alter metabolism, potentially leading to resistance to carbamazepine .
properties
IUPAC Name |
2,4,6,7,8,9,13,14,15,16-decadeuterio-3-oxa-11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene-11-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H,(H2,16,18)/i1D,2D,3D,4D,5D,6D,7D,8D,13D,14D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWWEEVEIOGMMT-WJSNEECMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C3(C(O3)(C4=C(C(=C(C(=C4N2C(=O)N)[2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901122113 | |
Record name | 1a,10b-Dihydro-1a,10b-d2-6H-dibenz[b,f]oxireno[d]azepine-2,3,4,5,7,8,9,10-d8-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901122113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1219804-16-6 | |
Record name | 1a,10b-Dihydro-1a,10b-d2-6H-dibenz[b,f]oxireno[d]azepine-2,3,4,5,7,8,9,10-d8-6-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219804-16-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1a,10b-Dihydro-1a,10b-d2-6H-dibenz[b,f]oxireno[d]azepine-2,3,4,5,7,8,9,10-d8-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901122113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.